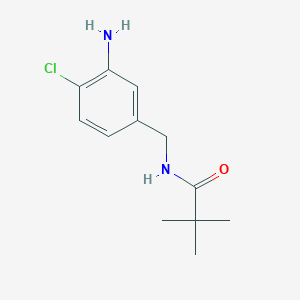

N-(3-amino-4-chlorobenzyl)pivalamide

Descripción

N-(3-Amino-4-chlorobenzyl)pivalamide is a pivalamide derivative featuring a benzyl group substituted with an amino group at the 3-position and a chlorine atom at the 4-position. The pivalamide moiety (tert-butyl carboxamide) introduces steric bulk and lipophilicity, which can influence solubility, metabolic stability, and reactivity.

Propiedades

Fórmula molecular |

C12H17ClN2O |

|---|---|

Peso molecular |

240.73 g/mol |

Nombre IUPAC |

N-[(3-amino-4-chlorophenyl)methyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C12H17ClN2O/c1-12(2,3)11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7,14H2,1-3H3,(H,15,16) |

Clave InChI |

AZYCBBVEHQMENH-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

a. N-(3-Acetylphenyl)pivalamide and N-(3-(2-Bromoacetyl)phenyl)pivalamide

- Structural Differences: These compounds feature acetyl or bromoacetyl substituents at the 3-position of the phenyl ring, compared to the amino and chloro groups in the target compound.

- Reactivity: The electron-withdrawing acetyl group reduces nucleophilicity at the phenyl ring, whereas the amino group in the target compound may enhance reactivity toward electrophilic substitution .

b. Pyridine-Based Pivalamides (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide)

- Structural Differences : Pyridine rings replace the benzene core, with additional substituents like iodine and formyl groups.

- Physical Properties : Higher molecular weights (e.g., 366.58 g/mol for the pyridine derivative vs. ~280 g/mol estimated for the target compound) due to iodine and heterocyclic nitrogen. This increases lipophilicity but may reduce aqueous solubility .

- Applications : Pyridine derivatives are often used in catalysis or as ligands, suggesting the target compound’s benzene core might prioritize different applications, such as polymer synthesis .

2.2 Substituted N-Benzylpivalamides

a. N-(2,4-Dimethylbenzyl)pivalamide and N-(4-Methoxy-2-methylbenzyl)pivalamide

- Structural Differences: Methyl and methoxy substituents vs. amino and chloro groups.

- Lithiation Behavior: Methoxy and methyl groups direct lithiation to specific positions (e.g., ortho to methoxy), while the amino group in the target compound could activate para or meta positions for functionalization .

- Melting Points : Range from 88–207°C for these derivatives, suggesting the target compound’s melting point may vary based on substituent polarity .

b. N-(3-Chlorophenethyl)-4-nitrobenzamide

- Structural Differences : A nitrobenzamide group replaces the pivalamide, with a phenethyl chain instead of benzyl.

- Electronic Effects: The nitro group is strongly electron-withdrawing, contrasting with the electron-donating amino group in the target compound.

2.3 Substrate Analogues with 3-Amino-4-chloro Substitution

Compounds like 3-amino-4-chlorobenzoic acid and 3-amino-4-chlorophenol () share the 3-amino-4-chloro motif but lack the pivalamide group.

- Functional Group Impact: The carboxylic acid or phenol groups increase hydrophilicity, whereas the pivalamide in the target compound enhances membrane permeability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.